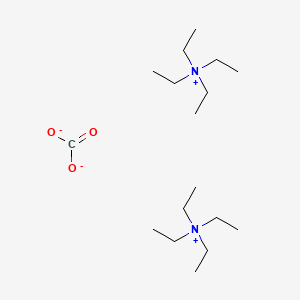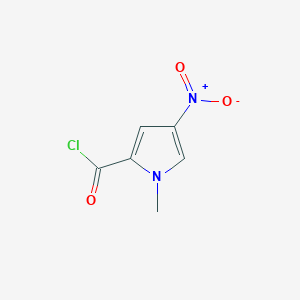
Bisterpy
Übersicht
Beschreibung
Bisterpy is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. It is a heterocyclic compound with a molecular formula of C10H8N2O2 and a molecular weight of 196.18 g/mol. Bisterpy is commonly used in the synthesis of organic compounds and has been found to have various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Engineering Porous and Compact Two-Dimensional Nanoarchitectures
Scientific Field
Nanotechnology
Application Summary
Bisterpyridine derivatives are used to engineer porous and compact two-dimensional nanoarchitectures on surfaces . This is achieved through the self-assembly of two bis-terpyridine derivatives .
Methods of Application
The process involves changing the length of the terpyridine spacer, i.e., a benzene ring or a quaterthiophene (4T) unit . The molecular nanoarchitecture is stabilized by double hydrogen bonds between molecular terpyridine groups .
Results or Outcomes
Scanning tunneling microscopy (STM) reveals that two-dimensional compact and porous nanoarchitectures can be engineered . The phenylene–bisterpy nanoarchitecture is a close-packed H-bonded structure .
Selective Metal Ion Sensing
Scientific Field
Chemistry
Application Summary
A new fluorescent polypyridyl dye containing a 2,2’-bipyridine in the center and two 2,2’:6’,2’'-terpyridines at both ends was synthesized . When exposed to various metal ions, the dye showed selective fluorescence responses .
Methods of Application
The dye exhibited highly effective fluorescence quenching in the presence of Cu2+ and Ni2+ . In response to most other metal ions including Al3+, its fluorescence changes little . The compound revealed a differentiated fluorescence response to Zn2+ .
Results or Outcomes
The compound showed large Ksv values of up to 105 with Cu2+ and Ni2+, and a small Ksv value at 102 with most other metal ions . A large red shift of > 100 nm was observed with Zn2+ .
Synthesis of 4T-BisTerpy
Scientific Field
Organic Chemistry
Application Summary
The compound 4’-(3’,4’’-Dihexyloxy-5,2’:5’,2’’:5’’,2’’’-quaterthien-2,5’’’-diyl)-bis(2,2’:6’,2’’-terpyridine) (4T-BisTerpy) was synthesized . This compound is a fluorescent polypyridyl dye containing a 2,2’-bipyridine in the center and two 2,2’:6’,2’'-terpyridines at both ends .
Methods of Application
The synthesis involved six steps . The process started with the conversion of 3-bromothiophene to 3-hexyloxythiophene (1) in the presence of sodium hexanoate and CuI . Then, compound 1 was treated first with LDA and coupled with copper iodide to give 2,2’-bi(4-hexyloxythiophene) (2) .
Results or Outcomes
The final product, 4T-BisTerpy, was obtained through a Stille coupling between two equivalents of bromo derivative (5) and the bis-stannyl derivative (3) in the presence of a palladium catalyst .
Engineering Organic/Inorganic Interfaces
Scientific Field
Materials Science
Application Summary
Bisterpy derivatives are used in the engineering of novel organic/inorganic interfaces through the self-assembly of functionalized molecules . This is of interest due to its expected applications in nanotechnology .
Methods of Application
The process involves the self-assembly of functionalized molecules to create interfaces . The electronic properties of the self-assembled organic or hybrid layer can be drastically affected by the organization of its building blocks .
Results or Outcomes
The research is ongoing, and the expected applications in nanotechnology are being explored .
Eigenschaften
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N6/c1-5-13-31-23(9-1)27-17-21(18-28(35-27)24-10-2-6-14-32-24)22-19-29(25-11-3-7-15-33-25)36-30(20-22)26-12-4-8-16-34-26/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIFJDSQZXDTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475142 | |
| Record name | 6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisterpy | |
CAS RN |
128143-86-2 | |
| Record name | 6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid](/img/structure/B1624328.png)

